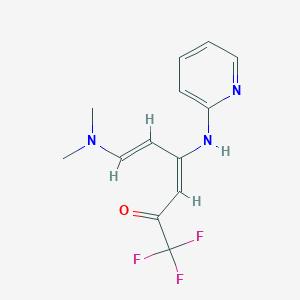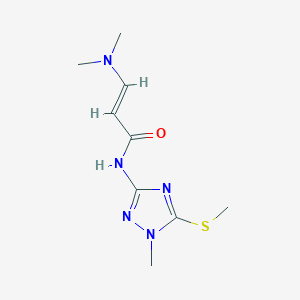![molecular formula C18H11Cl2F3N4O2 B3035680 4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide CAS No. 338403-47-7](/img/structure/B3035680.png)
4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C18H11Cl2F3N4O2 and its molecular weight is 443.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Versatile Building Block for Drug Synthesis
A series of (1H-1,2,3-triazol-4-yl)carbohydrazides was synthesized, proving to be a versatile building block for constructing fluorinated heterocycles analogous to rufinamide, a drug used in the treatment of seizures (Bonacorso et al., 2017).
Antiinflammatory and Analgesic Activity of Pyrrolo Derivatives
5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids were synthesized and exhibited equal or greater potency than indomethacin as antiinflammatory and analgesic agents in both acute and chronic animal models (Muchowski et al., 1985).
Ligands for Cu-Catalyzed Amination
Pyrrole-2-carbohydrazides were synthesized and found to be efficient ligands for the Cu-catalyzed amination of aryl halides with amines in pure water, demonstrating high yields and potential in organic synthesis (Xie et al., 2010).
Antioxidant Activity of Pyrrolidine Derivatives
Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives were synthesized and screened for antioxidant activity. Some compounds showed potent antioxidant activities, surpassing even ascorbic acid in effectiveness (Tumosienė et al., 2019).
Antimicrobial Activities of Pyridine Derivatives
A series of novel 2,4,6-tri-substituted pyridine derivatives, including carbohydrazides, were synthesized and exhibited good antimicrobial activities comparable to Streptomycin and Fusidic acid (Abdel Salam et al., 2014).
Synthesis of Trifluoromethyl-Containing Carbohydrazides
A series of trifluoromethyl-containing carbohydrazides was synthesized and showed the ability to capture DPPH free radical, indicating antioxidant properties. They also presented fungistatic and bacteriostatic activity (Bonacorso et al., 2012).
Eigenschaften
IUPAC Name |
4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O2/c19-12-3-1-9(2-4-12)15(28)10-5-14(24-7-10)17(29)27-26-16-13(20)6-11(8-25-16)18(21,22)23/h1-8,24H,(H,25,26)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBULRJBPIKJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112260 | |
| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338403-47-7 | |
| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338403-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B3035600.png)
![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B3035604.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)

![Dimethyl 3-(2-methoxy-2-oxoethyl)-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3035608.png)
![2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3035609.png)
![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)
![4-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B3035611.png)
![4-chloro-N'-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzenecarbohydrazide](/img/structure/B3035612.png)
![7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035614.png)
![7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035615.png)
![7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035616.png)
![6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3035618.png)

